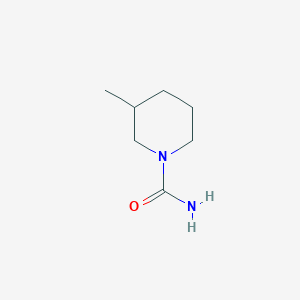
3-Methylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpiperidine-1-carboxamide is a chemical compound with the molecular formula C7H14N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 3-Methylpiperidine-1-carboxamide consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, with a carboxamide group and a methyl group attached . The InChI code for this compound is 1S/C7H14N2O/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methylpiperidine-1-carboxamide are not detailed in the available literature, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用
Arthropod Repellent Development
3-Methylpiperidine-1-carboxamide derivatives, such as SS220, have been synthesized for use as arthropod repellents. In laboratory assays involving human volunteers, these compounds demonstrated effectiveness comparable to established repellents like Deet and Bayrepel against mosquitoes such as Aedes aegypti and Anopheles stephensi (Klun et al., 2003).
Pharmaceutical Synthesis
The compound has relevance in the synthesis of pharmaceuticals, particularly in the creation of N-substituted nicotinamides and related compounds. These are synthesized through palladium-catalyzed aminocarbonylation processes using nitrogen-containing iodo-heteroaromatics (Takács et al., 2007).
PET Imaging Studies
Derivatives of 3-Methylpiperidine-1-carboxamide have been explored in PET (Positron Emission Tomography) imaging studies. For instance, compounds like carbon-11-labeled N-((S)-1-((S)-1-methylpiperidin-2-yl)ethyl)acetamide derivatives have been investigated for their potential as radioligands in visualizing the distribution and density of glycine transporter 1 (GlyT-1) in monkey brains (Sakata et al., 2010).
Antifungal and Antibacterial Agents
Novel quinoline carboxamides, synthesized through selective N-alkylation reactions, have been tested for antibacterial and antifungal activities. These compounds, related to 3-Methylpiperidine-1-carboxamide, show potential in combating various bacterial and fungal strains (Moussaoui et al., 2021).
Soil Nitrification Inhibition
Derivatives such as 3-methylpyrazole-1-carboxamide have been evaluated as soil nitrification inhibitors, showing effectiveness comparable to other known inhibitors like nitrapyrin and etridiazole (McCarty & Bremner, 1990).
Cancer Treatment Research
In the field of cancer treatment, derivatives of 3-Methylpiperidine-1-carboxamide have been synthesized and evaluated for their cytotoxic activity. These studies contribute to understanding the structure-activity relationships in cancer drug development (Deady et al., 2000).
Safety and Hazards
The safety information for 3-Methylpiperidine-1-carboxamide indicates that it is classified under the GHS07 category . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 3-Methylpiperidine-1-carboxamide are not mentioned in the literature, there is a general interest in the development of new piperidine derivatives for pharmaceutical applications . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .
特性
IUPAC Name |
3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTHIOQYBHDSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

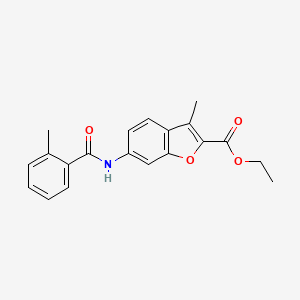
![2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid](/img/structure/B2653224.png)
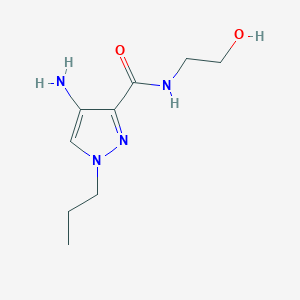

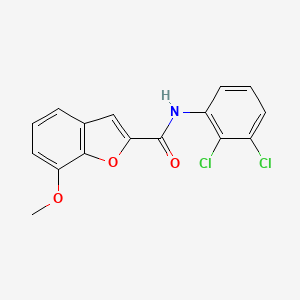
![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)
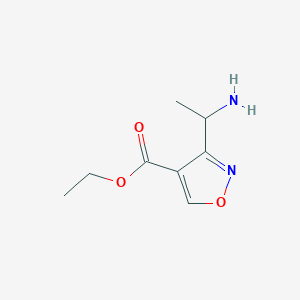
![9-(2,3-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653236.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2653237.png)
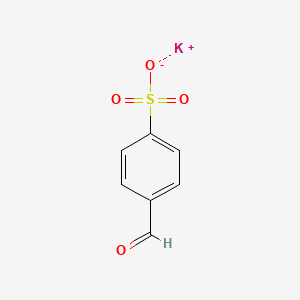
![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2653239.png)
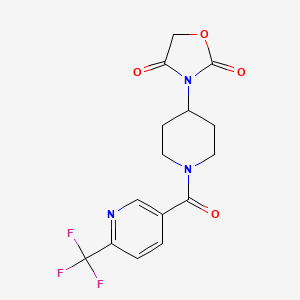
![1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2653241.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2653242.png)